molecular formula C17H15ClN2O4 B2749993 methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-21-1

methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2749993
CAS No.: 758704-21-1
M. Wt: 346.77
InChI Key: FZZQRAUCQVQISZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine ring system. The structure features:

  • 3-Carboxylate ester (methyl): Provides hydrophobicity and modulates electronic properties.
  • 4-(3-Chlorophenyl) substituent: Introduces an electron-withdrawing chlorine atom at the meta position, influencing steric and electronic interactions.
  • 7-Methyl group: Contributes to steric bulk and lipophilicity.
  • 5-Oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine core: Stabilizes the bicyclic framework through conjugation and hydrogen bonding .

Synthetic protocols for analogous compounds (e.g., 3z, 3aa, 3ab in ) involve refluxing precursors in dimethylformamide (DMF) or ethanol, yielding crystalline products with moderate-to-high yields (59–66%) .

Properties

IUPAC Name

methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-8-6-11-13(16(21)20-8)12(9-4-3-5-10(18)7-9)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZQRAUCQVQISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound is characterized by a pyrano[3,2-c]pyridine core structure, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors such as 4-hydroxycoumarin and various substituted phenyl compounds. The synthesis process may include catalytic reactions using bases like KF-montmorillonite to facilitate the formation of the pyrano derivative.

Biological Activity

Research indicates that compounds with structures similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Many derivatives of pyrano compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) and colon cancer cells (e.g., HCT-116) .
    • A study reported that certain derivatives exhibited potent activity against triple-negative breast cancer (TNBC) cell lines, with one compound showing a GI50 value of 13 µM .
  • Antimicrobial Properties :
    • The compound has been noted for its antibacterial activity against several pathogenic bacteria. This is particularly relevant in the context of increasing antibiotic resistance .
  • Other Pharmacological Effects :
    • Additional studies suggest that similar compounds may possess anti-HIV and anticoagulant properties, enhancing their therapeutic potential in treating infectious diseases and thromboembolic disorders .

Case Studies

Several studies have investigated the biological activities of this compound and related compounds:

StudyFindings
Study A Evaluated the cytotoxic effects on MCF-7 cells; found an IC50 value of 27.3 µM for a related compound .
Study B Investigated antimicrobial properties; demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Study C Assessed anti-HIV activity in vitro; showed promising results with significant viral load reduction .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. A series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that some derivatives exhibited significant anti-proliferative activity against breast cancer cells (MCF-7), indicating the compound's potential for further development as an anticancer drug .

Anti-inflammatory Effects

The compound has shown promise as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. Molecular docking studies suggest that methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate could be optimized for enhanced anti-inflammatory potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrano-pyridine scaffold can significantly influence its pharmacological properties:

PositionModificationEffect on Activity
2Amino GroupEnhances anticancer activity
4ChlorophenylIncreases anti-inflammatory potential
7Methyl GroupImproves lipophilicity and cellular uptake

Case Study: Anticancer Activity

In a study evaluating various derivatives of methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo compounds, one derivative showed a notable IC50 value against MCF-7 cells at concentrations as low as 10 µM, indicating strong anticancer potential.

Case Study: Anti-inflammatory Screening

Another study utilized molecular docking to assess the binding affinity of this compound to the active site of 5-lipoxygenase, revealing a favorable interaction profile that supports its development as an anti-inflammatory agent.

Chemical Reactions Analysis

Condensation Reactions

The amino group at the C2 position participates in condensation reactions with aldehydes or ketones. For example:

  • Reagents/Conditions : Aromatic aldehydes (e.g., benzaldehyde), ethanol/pyridine (1:1), reflux (6–8 hours) .

  • Outcome : Formation of Schiff bases or fused pyrano-pyridine derivatives via Knoevenagel-type mechanisms.

This reactivity is exploited in synthesizing spirocyclic compounds when reacting with α-cyanoacrylic esters .

Nucleophilic Substitution at the 3-Chlorophenyl Group

The 3-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS):

  • Reagents/Conditions : Amines (e.g., piperidine), DMSO, 80–100°C.

  • Outcome : Replacement of the chlorine atom with nucleophiles (e.g., -NH2, -OCH3) to generate analogs for structure-activity studies.

Oxidation Reactions

The pyran ring’s dihydro moiety is susceptible to oxidation:

  • Reagents/Conditions : KMnO4 in acidic or neutral media, room temperature.

  • Outcome : Conversion to fully aromatic pyrido-pyran derivatives, enhancing π-conjugation.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Reagents/Conditions :

    • Acidic: HCl (6M), reflux, 4–6 hours.

    • Basic: NaOH (10%), ethanol, 60°C, 3 hours.

  • Outcome : Formation of the corresponding carboxylic acid, which can be further functionalized (e.g., amidation).

Acetylation of the Amino Group

The primary amino group reacts with acetylating agents:

  • Reagents/Conditions : Acetic anhydride, pyridine, 0°C → room temperature.

  • Outcome : Formation of N-acetyl derivatives, confirmed via IR (loss of NH2 stretch at ~3300 cm⁻¹) and NMR (appearance of -COCH3 signal at δ 2.1 ppm).

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Reagents/Conditions : Acetic anhydride, reflux (2 hours) .

  • Outcome : Formation of tricyclic systems (e.g., pyrano-pyrido-quinoline) through intramolecular cyclization .

Research Significance

Derivatives synthesized via these reactions have demonstrated anti-proliferative activity against cancer cell lines (e.g., SW-480, MCF-7), with IC50 values ranging from 26.6–42.6 μM . The 3-chlorophenyl and pyrano-pyridine motifs are critical for binding to biological targets such as cyclin-dependent kinases (CDKs) .

Reaction Mechanisms and Optimization

  • Catalysts : Piperidine or ammonium acetate enhances condensation efficiency by deprotonating active methylene groups .

  • Solvent Effects : Polar aprotic solvents (DMSO) improve NAS rates, while ethanol facilitates cyclization .

  • Temperature Control : Higher temperatures (>100°C) promote side reactions (e.g., decarboxylation), necessitating precise thermal regulation.

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a scaffold for drug discovery and mechanistic studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 4-Position

The 4-aryl group significantly impacts physicochemical properties and biological interactions. Key comparisons include:

Compound Name 4-Position Substituent Melting Point (°C) Yield (%) Key Structural Notes
Target Compound 3-Chlorophenyl Not reported - Electron-withdrawing Cl meta-substituent
3z 4-Methoxyphenyl 241–243 62 Electron-donating OMe para-substituent
CID 3846891 4-Chlorophenyl Not reported - Cl para-substituent; pyridinylmethyl at N6
2-Amino-4-(2,3-dimethoxyphenyl) analogue 2,3-Dimethoxyphenyl Not reported - Dual OMe substituents (ortho/meta)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl) at the 4-position increase polarity and may enhance binding to electrophilic targets.

Substituent Variations at the 6-Position

The 6-position in the dihydropyran ring can accommodate alkyl or aryl groups, altering steric and electronic profiles:

Compound Name 6-Position Substituent Melting Point (°C) Yield (%) Impact on Properties
Target Compound H (5,6-dihydro) Not reported - Minimal steric hindrance
3aa Benzyl 193–194 59 Increased lipophilicity (logP ~4.3)
3ab Phenethyl 211–213 66 Enhanced bulk; potential π-π stacking
CID 3846891 3-Pyridinylmethyl Not reported - Introduces basic nitrogen for salt formation

Key Findings :

  • Bulky substituents (e.g., benzyl, phenethyl) lower melting points, suggesting reduced crystallinity.
  • Pyridinylmethyl groups (e.g., CID 3846891) introduce hydrogen-bond acceptors, improving solubility in polar solvents .

Functional Group Modifications

Carboxylate vs. Carbonitrile Derivatives
Compound Name 3-Position Group Key Properties
Target Compound Methyl carboxylate Ester hydrolysis potential; moderate logP
2-Amino-4-(3-chlorophenyl)-3-carbonitrile Carbonitrile (CN) Higher polarity; stronger H-bond acceptor

Key Findings :

  • Carbonitriles exhibit higher metabolic stability compared to esters but may reduce bioavailability due to increased polarity .
Pyridine vs. Pyrazole Analogues

Pyrano[2,3-c]pyrazole derivatives () differ in their core structure:

  • Pyrazole rings introduce additional nitrogen atoms, increasing basicity and hydrogen-bonding capacity.
  • These analogues (e.g., 3s, 3t in ) show higher yields (80%) but lack the conjugated pyridine system, reducing aromatic stabilization .

Implications for Drug Design

  • Electron-withdrawing 4-substituents (e.g., Cl) may enhance target affinity in hydrophobic pockets.
  • 6-Position alkyl/aryl groups balance lipophilicity and solubility, critical for optimizing pharmacokinetics.
  • Carbonitrile derivatives offer advantages in stability but require formulation strategies to address solubility limitations .

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

  • Methodological Answer: Utilize 1H and 13C NMR spectroscopy to identify characteristic peaks, such as the 3-chlorophenyl aromatic protons (δ 7.2–7.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). IR spectroscopy can confirm the presence of amino (N–H stretch, ~3300 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups. These techniques were validated in structurally similar pyridine derivatives .

Q. What safety precautions should be taken during synthesis?

  • Methodological Answer: Follow protocols for pyridine derivatives:
  • Use fume hoods and nitrile gloves to avoid inhalation/skin contact (H313/H332 hazards noted in analogous compounds) .
  • Neutralize acidic byproducts with aqueous NaOH (as in ’s synthesis) to minimize corrosion risks .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer:
  • Employ reflux conditions in dichloromethane with controlled stoichiometry (e.g., 1.2:1 molar ratio of amine to ester, as in ).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product, achieving ~70–85% yields in similar frameworks .

Q. What solvents are suitable for crystallization?

  • Methodological Answer: Use ethanol-water mixtures or ethyl acetate for recrystallization, as demonstrated in pyridine-carboxylate analogs to enhance purity (>99%) .

Advanced Research Questions

Q. How can structural discrepancies in NMR data be resolved?

  • Methodological Answer:
  • Compare experimental data with DFT-calculated NMR shifts for the target structure.
  • If peak splitting occurs (e.g., diastereomer formation), use chiral HPLC or X-ray crystallography (as in ’s single-crystal analysis) to confirm stereochemistry .

Q. What strategies mitigate byproduct formation during cyclization?

  • Methodological Answer:
  • Introduce microwave-assisted synthesis to reduce reaction time and side reactions (e.g., over-oxidation).
  • Monitor intermediates via TLC at 30-minute intervals, adjusting temperature (80–100°C) to favor the pyrano-pyridine core .

Q. How can biological activity be screened for this compound?

  • Methodological Answer:
  • Test in vitro kinase inhibition using p38 MAPK assays (IC50 determination), referencing protocols for pyrimidine-carboxylate inhibitors in .
  • Perform microbial screening (e.g., against E. coli or S. aureus) with agar diffusion methods, as described for hexahydroquinoline derivatives .

Q. What computational methods predict reactivity or stability?

  • Methodological Answer:
  • Perform molecular docking (AutoDock Vina) to model interactions with biological targets (e.g., kinase active sites).
  • Use QM/MM simulations to assess hydrolytic stability of the ester group under physiological pH .

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